Brevetoxin A
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIMUPHKPHTKF-HQUFVKSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879996 | |
| Record name | Brevetoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98112-41-5 | |
| Record name | Brevetoxin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevetoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Ecological Dynamics of Brevetoxin a
Producer Organisms: Karenia brevis (formerly Gymnodinium breve, Ptychodiscus brevis)
The primary producer of brevetoxin (B15176840) A is the marine dinoflagellate Karenia brevis. nih.govwikipedia.orgtaylorandfrancis.com Historically, this organism was also known by the scientific names Gymnodinium breve and Ptychodiscus brevis. taylorandfrancis.compnas.orglatoxan.comlatoxan.comnih.govnih.govinvivochem.cnmerckmillipore.comsigmaaldrich.comacs.orgfao.orgalgaebase.org Karenia brevis is classified as an athecate dinoflagellate, meaning it lacks a rigid cellulose (B213188) cell wall, which contributes to its delicate nature and susceptibility to lysis from physical disturbances like wave action. whoi.edu
Factors Influencing Brevetoxin Production in Dinoflagellates
Brevetoxin production by Karenia brevis is subject to modulation by various environmental and genetic factors, contributing to observed variations in toxin levels. researchgate.net
Nutrient Availability and Limiting Factors
The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), plays a significant role in influencing brevetoxin synthesis in K. brevis. wikipedia.orgresearchgate.netmdpi.com Research indicates that limitation of these nutrients can lead to an increase in the cellular quota of carbon-rich toxins, including brevetoxins. wikipedia.orgmdpi.com For example, under conditions of nitrogen limitation, intracellular brevetoxin concentrations in laboratory cultures of K. brevis can increase by up to 2.5-fold. wikipedia.org This suggests that periods of nitrogen-limited algal growth could potentially lead to higher levels of brevetoxin entering the marine food web. wikipedia.org
Phosphorus limitation has also been demonstrated to enhance cellular brevetoxin content, with P-limited K. brevis cells showing 2.3- to 7.3-fold higher brevetoxin per cell compared to P-replete cells, depending on the specific strain. plos.org The proportion of cellular carbon allocated to brevetoxins (%C-PbTx) increased from approximately 0.7–2.1% in P-replete conditions to 1.6–5% under P-limitation. plos.org This observed inverse relationship between cellular brevetoxin content and specific growth rate aligns with an evolutionary trade-off, wherein increased investment in toxin production may enhance cellular survival by deterring grazing, particularly during periods of nutrient scarcity. wikipedia.orgplos.org The range of brevetoxin per cell values reported in field observations, including peak values, can be accounted for by the effects of P-limitation, which generally results in higher toxin per cell than N-limitation. plos.org
| Nutrient Condition | Example Effect on Brevetoxin per Cell | Example %C-PbTx |
| P-Replete | - | 0.7-2.1% plos.org |
| N-Limitation | Up to 2.5x increase in intracellular concentration wikipedia.org | 5-9% researchgate.net |
| P-Limitation | 2.3-7.3x increase per cell plos.org | 1.6-5% plos.org |
Note: The magnitude of brevetoxin per cell can vary widely depending on the specific K. brevis strain and experimental conditions; field measurements have shown cellular brevetoxin contents ranging from 1 to 68 pg/cell. wikipedia.orgplos.org
Environmental Stressors (e.g., Salinity Shifts, Osmotic Stress)
Environmental factors, such as salinity, have been investigated for their role in influencing the growth and toxin production of harmful dinoflagellates like K. brevis. pnas.orgresearchgate.net While initial research suggested that acute osmotic stress, specifically a rapid reduction in salinity (e.g., from 35 to 27), could significantly elevate brevetoxin production in K. brevis, this finding has been subject to considerable debate and conflicting reports. pnas.orgresearchgate.netresearchgate.netpnas.orgnih.govcore.ac.ukresearchgate.netnih.govpnas.org
Subsequent studies, which included replicated experiments across multiple laboratories and various K. brevis strains, did not consistently support an increase in brevetoxin production in response to low-salinity stress. researchgate.netpnas.orgnih.govcore.ac.ukresearchgate.netnih.gov For instance, some experiments showed no statistically significant difference in brevetoxin levels per cell between control and low-salinity stressed cultures. researchgate.netcore.ac.uk Although some short-term increases in brevetoxin concentration per cell following a salinity shift were noted in certain instances, the overarching hypothesis that brevetoxins primarily function in osmoregulation has not been widely substantiated. pnas.orgnih.govcore.ac.uknih.gov
Genetic Regulation of Toxin Production (e.g., Polyketide Synthase Gene Clusters)
Brevetoxins are classified as polyketide compounds, and their biosynthesis is theorized to be mediated by a specialized polyketide synthase (PKS) complex. wikipedia.orgbiotreks.orgmusc.eduresearchgate.net However, the precise identification of the gene cluster responsible for this PKS has proven challenging, partly owing to the expansive and intricate genomic architecture characteristic of dinoflagellates. biotreks.orgmusc.edunih.gov
Studies have successfully identified PKS transcripts within K. brevis, with some genetic sequences uniquely detected in brevetoxin-producing strains. musc.eduresearchgate.netnih.gov These PKS transcripts often encode individual catalytic domains, such as ketosynthase (KS) and ketoreductase (KR) domains, which suggests an atypical protein structure for Type I PKSs in K. brevis. musc.eduresearchgate.netnih.gov The presence of a spliced leader sequence at the 5' end of PKS transcripts implies that post-transcriptional control mechanisms regulate PKS genes in K. brevis. musc.edu Further correlative evidence supporting the involvement of PKSs in brevetoxin biosynthesis comes from observations that KS domain proteins were markedly less abundant (55–70% reduction) in "nontoxic" K. brevis cultures when compared to their toxic counterparts, despite comparable PKS transcript levels, indicating a role for post-transcriptional regulation. researchgate.net
Harmful Algal Bloom (HAB) Dynamics and Brevetoxin Release
Blooms of Karenia brevis, frequently termed "red tides" due to the characteristic discoloration they impart to coastal waters at high cell densities, are an almost annual occurrence, particularly along the western Florida coast and throughout the Gulf of Mexico. wikipedia.orgtaylorandfrancis.comfao.orgwhoi.edufrontiersin.orgint-res.comnih.govnih.gov
Bloom Initiation and Propagation Mechanisms
The initiation of Karenia brevis blooms in the Gulf of Mexico is a complex interplay of atmospheric, biological, and oceanographic processes. sccf.org Offshore bloom formation is often linked to northerly winds, which can induce upwelling events, drawing nutrients to the surface and facilitating the transport of Karenia cells towards coastal areas. wikipedia.orgint-res.com Once near the shore, these cells can aggregate and continue to proliferate. wikipedia.org
Physical mechanisms are critical for concentrating Karenia brevis cells to bloom-forming densities, especially given the organism's relatively slow growth rate in regions such as the Texas coast. noaa.govresearchgate.net Convergence, driven by seasonal downwelling winds, can physically concentrate planktonic organisms, including K. brevis, leading to substantial increases in cell concentration that cannot be solely attributed to cellular growth. noaa.govresearchgate.net
Anthropogenic influences, including altered discharge patterns and nutrient loading from urban and agricultural activities, can intensify K. brevis blooms upon their arrival in coastal environments. sccf.orgdefenders.org Specifically, nitrogen-enriched discharges have been consistently shown to intensify K. brevis blooms; river discharge tends to be most impactful during the initial stages of bloom development, while total nitrogen concentrations exert a stronger influence during the bloom's growth and maintenance phases. sccf.org Additionally, bacterial communities within K. brevis blooms can influence bloom dynamics by acting as both sources and sinks of nutrients. int-res.com
Brevetoxins are liberated into the surrounding environment when K. brevis cells undergo lysis, a process frequently triggered by physical turbulence, such as wave action. wikipedia.orgwhoi.edu This release allows for the aerosolization of brevetoxins, which can then be carried by winds along beaches and even further inland during large bloom events. wikipedia.orgfao.orgwhoi.edufrontiersin.org
Cellular Lysis and Toxin Dissolution in Seawater
Brevetoxins, including Brevetoxin A, are predominantly stored intracellularly within the cells of Karenia brevis pnas.org. Their release into the surrounding marine environment is primarily mediated by cellular lysis and death of the K. brevis cells wikipedia.orgresearchgate.netpnas.org. As a bloom matures and enters a decline phase, natural processes such as apoptosis and cell lysis lead to a significant release of these toxins into the water column wikipedia.orgpnas.org.
Beyond natural bloom senescence, external factors can also induce K. brevis cellular lysis. For instance, algicidal bacteria, such as strains from Flavobacteriaceae and Cytophaga species, have been shown to cause K. brevis cell lysis, resulting in a rapid decrease of particulate brevetoxins and a simultaneous release of dissolved toxins into the growth medium nih.govcapes.gov.br.
Upon cellular lysis, a considerable portion of the total brevetoxin pool becomes dissolved in seawater. Studies have demonstrated that dissolved brevetoxin can account for approximately 60% of the total toxin following cell lysis nih.govcapes.gov.br. The dissolution process is accompanied by chemical transformations of the toxins. Dissolved brevetoxin in seawater often consists of a significant percentage (51-82%) of open A-ring derivatives nih.govcapes.gov.br. These derivatives exhibit considerably lower binding affinity (approximately 22- to 57-fold lower) to voltage-gated sodium channels and are notably less cytotoxic (86- to 142-fold less) compared to their parent toxins (e.g., PbTx-2 and PbTx-3) nih.govcapes.gov.br. The hydrolysis of dissolved brevetoxins, particularly the conversion to open A-ring derivatives, is suggested to be related to the alkalinity (pH 8.2) of seawater, rather than solely bacterially mediated effects umich.edu.
Table 2: Fate of Brevetoxin upon Karenia brevis Cell Lysis
| Parameter | Observation | Reference |
| Primary Storage Location | Intracellular | pnas.org |
| Trigger for Release | Cell death, apoptosis, cell lysis (natural or induced by algicidal bacteria) | wikipedia.orgresearchgate.netpnas.orgnih.govcapes.gov.br |
| Dissolved Toxin Percentage | ~60% of total toxin upon lysis | nih.govcapes.gov.br |
| Major Derivative Form in Solution | Open A-ring derivatives (51-82% of dissolved toxin) | nih.govcapes.gov.br |
| Relative Cytotoxicity of Derivatives | Significantly less cytotoxic (e.g., 86-142 fold lower than parent toxins) | nih.govcapes.gov.br |
Brevetoxins are characterized as lipid-soluble and heat-stable polyether compounds mdpi.comajol.infowhoi.eduresearchgate.net. In their dry state, brevetoxins demonstrate unusual stability under vacuum, and their storage at -20°C is recommended for preservation latoxan.comlatoxan.com. When dissolved in various solvents, including water, certain brevetoxins like PbTx-2 and PbTx-9 exhibit half-lives ranging from 4 to 6 months, indicating considerable stability in solution latoxan.comlatoxan.com. However, the stability of brevetoxins in seawater is also subject to environmental factors, notably photodegradation. PbTx-2, for instance, shows a half-life of approximately 3 hours in surface seawater under relevant conditions due to an indirect photochemical pathway involving colored dissolved organic matter (CDOM), molecular oxygen, and trace metals researchgate.net. In the absence of sunlight, this degradation ceases, suggesting that CDOM-rich coastal waters with limited light penetration could facilitate the long-term preservation of brevetoxins researchgate.net.
Table 3: Stability of Brevetoxins in Different States and Environments
| State/Environment | Observed Stability/Half-life | Factors Influencing Stability | Reference |
| Dry State (under vacuum) | Unusually stable | -20°C storage | latoxan.comlatoxan.com |
| Solvents (incl. water) | 4-6 months (for PbTx-2, PbTx-9) | Solvent type, storage conditions | latoxan.comlatoxan.com |
| Surface Seawater (sunlight) | ~3 hours (for PbTx-2) | Indirect photochemical pathway (CDOM, O2, trace metals) | researchgate.net |
| Seawater (dark/low light) | Long-term preservation possible | Absence of sunlight, CDOM-rich waters | researchgate.net |
Biosynthesis and Biogenesis of Brevetoxin a
Proposed Polyketide Pathway for Ladder-Frame Polyethers
The prevailing hypothesis for the biosynthesis of brevetoxins and other ladder-frame polyethers suggests an origin from traditional polyketide synthesis, forming the carbon backbone primarily from acetate (B1210297) units wikipedia.orgnoaa.govnih.gov. Initial stable isotope labeling studies on brevetoxin (B15176840) B, a closely related congener, indicated a head-to-tail arrangement of acetate units for much of its carbon skeleton nih.gov. However, these studies also revealed unusual patterns, including the frequent absence of C1 carbons from acetate and the derivation of some pendant methyl groups from acetate methyl in addition to S-adenosyl methionine (SAM) nih.gov. The stereochemical regularity of the trans-fused ring systems, as seen in the 10- or 11-fused cyclic-ether scaffolds of brevetoxins, led to an early hypothesis that polyepoxide precursors are converted via electrophilic epoxide-opening cascade reactions noaa.govnih.govbiorxiv.orgawi.de. While biomimetic synthetic chemistry experiments have supported the plausibility of such a cascade, this specific scheme remains unproven in vivo noaa.gov.
A proposed general scheme for ladder polyethers involves a polyketide intermediate that undergoes epoxidation followed by a nucleophilic reaction cascade to assemble the distinctive trans-fused frameworks biorxiv.org. Some evidence, such as 18O incorporation from molecular oxygen into certain rings of other polyethers, suggests the presence of beta epoxidation intermediates awi.de.
Role of Polyketide Synthases (PKS) in Brevetoxin Architecture
Polyketide synthases (PKSs) are central to the biosynthesis of brevetoxins, constructing carbon chains similarly to fatty acid synthases (FASs) nih.govnih.govplos.org. This process involves sequential condensations of a starting substrate, typically acetyl CoA, with malonyl CoA, catalyzed by a β-ketoacyl synthase (KS) domain nih.govuzh.ch. The growing carbon chain is held on an acyl carrier protein (ACP) "arm," and an acyl transferase (AT) presents the extender units nih.govuzh.ch. The full-length polyketide is released by a thioesterase (TE), followed by post-PKS modifications to form the final structure nih.govuzh.ch.
Dinoflagellate PKS enzymes exhibit unique characteristics. While Type I PKSs typically consist of large, non-iterative, multi-domain enzymes, full-length PKS transcripts in Karenia brevis predict an unusual protein structure where individual transcripts encode for single catalytic domains nih.govplos.orgresearchgate.net. This domain structure more closely resembles Type II PKS enzymes, although their sequences are related to Type I PKSs nih.govplos.org. Phylogenetic analysis places dinoflagellate KS domains within a monophyletic clade of protist PKSs nih.govplos.org. Studies have identified numerous PKS genes in K. brevis through transcriptome sequencing nih.govresearchgate.netmdpi.com. Immunoreactive proteins consistent with predicted sizes for KS and ketoreductase (KR) domains have been identified and localized to chloroplasts researchgate.net. A decrease in PKS protein abundance in "nontoxic" K. brevis cultures compared to toxic ones provides correlative evidence for their involvement in brevetoxin biosynthesis researchgate.net.
Enzymatic Steps and Intermediates in Brevetoxin A Formation (where known)
While the complete enzymatic steps for this compound formation are not fully elucidated, insights can be drawn from studies on brevetoxin B, which shares similar structural features and proposed biosynthetic mechanisms wikipedia.orgnih.gov. The proposed biosynthetic pathway for brevetoxin class compounds begins with the polyketide synthesis of the carbon backbone, with carbon originating from acetate and modified by the citric acid cycle wikipedia.org. Intermediate products from the citric acid cycle can be reintroduced into the polyketide pathway, leading to the incorporation of atypical carbon units wikipedia.org. Post-synthesis oxidation steps are believed to produce the necessary epoxides, and the multi-ring system is then closed wikipedia.org.
Some methyl groups in brevetoxins originate from sources beyond acetate, such as S-adenosylmethionine (SAM) wikipedia.orgnih.gov. Following the carbon backbone synthesis, the formation of the distinctive ladder-frame polyether rings is thought to occur through a cascade of epoxide-opening reactions noaa.govnih.govbiorxiv.org. Metabolism studies on brevetoxin B have shown phase I reactions including oxidation, reduction, hydrolysis, and epoxidation nih.govoup.com. Specifically, epoxidation of the H-ring (at the C27,28 position) of brevetoxin B has been observed, leading to a reactive intermediate (PbTx-6 congener) which can then undergo hydrolysis nih.govoup.com. These metabolic reactions highlight the potential for complex enzymatic modifications during the biogenesis of brevetoxins.
Challenges in Elucidating the Complete Biosynthetic Pathway
Elucidating the complete biosynthetic pathway of this compound and other marine polyether toxins presents significant challenges noaa.govmdpi.comnih.gov. Dinoflagellate genomes are exceptionally large and complex, often containing numerous introns and redundant sequences, which complicates sequencing, annotation, and genetic manipulation mdpi.com. Despite the identification of a large number of PKS genes, many gene sequences are incomplete, and their specific functions remain uncharacterized mdpi.com.
The precise catalytic mechanisms of PKS in dinoflagellate polyether biosynthesis are still unclear, necessitating extensive in vitro enzymatic reaction studies and the development of robust genetic manipulation tools for dinoflagellates mdpi.com. Key unknown aspects include the specific mechanisms for carbon skeleton deletion, pendant alkylation, and the intricate formation of the polyether rings mdpi.com. Research primarily relies on isotope labeling experiments to infer pathways and transcriptome sequencing to discover potential biosynthetic genes, but a complete understanding of the specific enzymatic steps and their coordination remains an ongoing area of research mdpi.com.
Chemical Synthesis and Analog Development of Brevetoxin a
Total Synthesis Strategies and Methodological Advancements
The Nicolaou group, for instance, employed a strategy involving the union of two advanced tetracyclic fragments to construct the complete Brevetoxin (B15176840) A skeleton nih.govacs.orgcore.ac.uk. Similarly, the Crimmins group reported a second total synthesis of Brevetoxin A, also utilizing a highly convergent strategy that involved the synthesis of two advanced tetracyclic fragments from four cyclic ether subunits nih.govacs.orgnih.govnih.gov. This approach aimed for "maximum convergency" by simplifying the natural product into two halves of comparable complexity nih.govnih.govnih.gov.
Convergent Synthesis Approaches
Convergent synthesis is a cornerstone of this compound total synthesis. This strategy involves the preparation of multiple complex subunits, which are then assembled late in the synthesis to form the final product.
The Crimmins group's convergent approach is exemplified by their "[X+2+X] Horner-Wadsworth-Emmons/cyclodehydration/reductive etherification convergent coupling strategy" nih.govnih.govshenvilab.org. This unified approach enabled the synthesis of two advanced tetracyclic fragments—specifically, the BCDE and GHIJ subunits—from four distinct cyclic ether precursors nih.govnih.gov. The synthesis of these tetracyclic units often involved an initial Horner-Wadsworth-Emmons (HWE) reaction to unite cyclic ether subunits, followed by cyclodehydration and reductive etherification to form the internal rings nih.govacs.org. This highly convergent design facilitated the independent synthesis of the B, E, G, and J rings core.ac.uk.
Table 1: Key Fragments in Convergent this compound Synthesis
| Synthesis Group | Main Disconnection Point | Key Coupling Reaction | Fragments Coupled |
| Nicolaou | Central F ring | Horner-Wittig | Two tetracyclic fragments (BCDE and GHIJ) core.ac.uk |
| Crimmins | Central F ring | Horner-Wittig | BCDE phosphine (B1218219) oxide and GHIJ aldehyde core.ac.uk |
Key Bond-Forming Reactions
The assembly of this compound's complex polycyclic ether system relies on a repertoire of sophisticated bond-forming reactions, each meticulously controlled for stereochemical and regiochemical outcomes.
Horner–Wittig Olefination: This reaction has been central to the convergent coupling of advanced fragments in both the Nicolaou and Crimmins total syntheses of this compound nih.govacs.orgnih.govnih.gov. It is employed to unite two large tetracyclic partners (a phosphine oxide and an aldehyde) to form the crucial carbon-carbon double bond that bridges the two halves of the molecule nih.govacs.org. The reaction is typically conducted under conditions that favor the desired stereoisomer, often the (Z)-double bond acs.orgcore.ac.uk. For instance, the use of lithium diisopropylamide (LDA) was found to produce the Horner-Wittig adduct effectively acs.org.
Reductive Etherification: This method is vital for cyclizing precursors into cyclic ethers, particularly the medium-sized oxocene rings present in this compound nih.govacs.orgnih.gov. In the Crimmins synthesis, initial attempts to close the remaining ring (e.g., ring E) via reductive hydroxy ketone cyclization were explored, but a sulfone-based approach eventually proved superior for the formation of the nonacyclic tetraol intermediate nih.govacs.orgnih.govacs.orgru.nlacs.org. The success of this reaction delivers late-stage tetraol intermediates that are then converted to the natural product nih.govacs.orgnih.govnih.gov.
Hydroxy Dithioketal Cyclization: This cyclization reaction is another key strategy employed by the Nicolaou group for forming oxocene systems, such as the F ring of this compound, typically following a Wittig reaction core.ac.ukresearchgate.netru.nlresearchgate.net. This method facilitates the construction of specific ring sizes within the polyether framework ru.nl.
Other notable reactions and methodologies frequently employed in this compound synthesis and related polyether constructions include:
Hydroxy Epoxide Cyclization: Utilized for the regioselective and stereospecific construction of tetrahydropyran (B127337) ring systems nih.govru.nl.
Ring-Closing Metathesis (RCM): This reaction, often using Grubbs' catalysts, has been applied for the construction of medium-sized cyclic ethers, including those found in this compound subunits researchgate.netnih.govnih.govuwindsor.ca.
Palladium-Catalyzed Couplings with Cyclic Ketene Acetal Phosphates: This methodology has been developed for the functionalization of lactones, providing an efficient route to medium and large cyclic ethers researchgate.netscilit.com.
Selective Oxidation: Used in the final stages, such as the selective oxidative process followed by methylenation, to convert a late-stage tetraol intermediate to the natural product nih.govacs.orgnih.govnih.gov.
Challenges in Constructing Complex Polycyclic Ether Systems
The synthesis of this compound is particularly challenging due to its "ladder-like" structure, which consists of a linear series of trans-fused ether rings of varying sizes, including five-, six-, seven-, eight-, and nine-membered oxacycles nih.govacs.orgnih.gov. The construction of medium-sized rings (seven-, eight-, and nine-membered) poses significant synthetic difficulties because of unfavorable entropic and enthalpic barriers associated with their formation nih.govnih.govuwindsor.carsc.org. These rings also contribute to slow conformational changes and can induce a 90-degree twist in the molecule nih.gov.
Specific challenges include:
Stereochemical Control: With 22 stereocenters, achieving high diastereoselectivity and enantioselectivity at each new bond formation is critical nih.govacs.orgnih.gov.
Ring Strain and Conformational Preferences: Medium-sized rings often exhibit greater conformational flexibility, making their selective formation and control more difficult than smaller or larger rings uwindsor.ca. Ring-closing metathesis, for example, works best when existing conformational constraints favor ring formation uwindsor.ca.
Functional Group Compatibility: The presence of numerous hydroxyl groups, ethers, and sensitive functionalities throughout the molecule requires careful protection and deprotection strategies and reactions that are highly compatible with these groups nih.govacs.org.
Convergent Coupling Difficulties: Initial attempts at fragment coupling (e.g., Wittig coupling) can be hindered by steric hindrance, necessitating the exploration of alternative olefination reactions like Horner-Wittig researchgate.net.
Stereochemical Control and Regioselectivity in Synthesis
Achieving precise stereochemical control and regioselectivity is paramount in the total synthesis of this compound, given its numerous chiral centers and complex ring fusions. Synthetic chemists employ various strategies to ensure the correct three-dimensional arrangement of atoms.
Enantioselective Approaches: Modern total syntheses are often enantioselective, meaning they produce only one mirror-image isomer of the desired molecule. The convergent strategies used for this compound, by assembling advanced fragments derived from chiral precursors, facilitate this enantioselectivity nih.govnih.gov.
Diastereoselective Reactions: Key bond-forming reactions are designed to be diastereoselective. For instance, the Horner-Wittig olefination used to couple major fragments proceeds stereoselectively to yield the desired Z-olefin nih.govacs.orgnih.gov.
Chiral Auxiliary Methods: Methods like the Evans asymmetric aldol (B89426) reaction, though not exclusively for this compound, exemplify the use of chiral auxiliaries to control stereochemistry in complex syntheses researchgate.net.
Substrate Control: The inherent stereochemistry of a growing molecule can direct subsequent reactions. For example, hydroxy epoxide cyclization can lead to regioselective and stereospecific opening to form tetrahydropyran systems with the desired configuration nih.govru.nl.
Ring-Closing Metathesis (RCM): This reaction is a powerful tool for stereoselective formation of cyclic ethers, with the stereochemistry often dictated by the geometry of the diene precursor and the catalyst employed nih.govuwindsor.caacs.org.
Asymmetric Glycolate Alkylation and Sharpless Asymmetric Epoxidation: These reactions are utilized early in the synthesis to establish specific chiral centers within the smaller building blocks (e.g., B, E, G, and J rings) nih.govacs.orgacs.orgmdpi.com. The latter provides chiral epoxide starting materials that can be selectively opened.
Enolate Methodologies: The Crimmins laboratory leveraged enolate technologies to stereoselectively introduce many of the 22 stereocenters present in this compound nih.gov.
Table 2: Examples of Stereocontrol Strategies
| Strategy/Reaction | Application in this compound Synthesis | Outcome |
| Horner-Wittig Olefination | Coupling of tetracyclic fragments | Stereoselective formation of Z-olefin nih.govacs.orgnih.gov |
| Hydroxy Epoxide Cyclization | Construction of tetrahydropyran rings | Regioselective and stereospecific ring opening nih.govru.nl |
| Ring-Closing Metathesis (RCM) | Formation of medium-sized cyclic ethers (e.g., B, E, G, J rings) | Stereoselective ring formation nih.govnih.govuwindsor.caacs.org |
| Asymmetric Glycolate Alkylation | Setting stereocenters in early fragments (e.g., G ring) | Enantioselective introduction of chirality nih.govacs.orgacs.org |
| Sharpless Asymmetric Epoxidation | Preparation of chiral epoxy alcohol intermediates | Chiral starting materials with defined stereochemistry nih.govmdpi.com |
Synthetic Routes to this compound Analogues for Structure-Activity Relationship Studies
The successful total synthesis of this compound has opened avenues for the systematic design and synthesis of its analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the molecular structure affect its biological activity, particularly its interaction with voltage-sensitive sodium ion channels nih.govnih.gov. The goal of such studies often involves identifying more potent or more selective compounds, or, in the case of Brevetoxins, developing antagonists nih.gov.
Synthetic routes to this compound analogues typically involve:
Modification of Side Chains: The molecule possesses a side chain (e.g., at the K ring) that allows for modest modifications at the molecule's termini nih.gov. Analogues can be generated by altering the R-group attached to this side chain nih.govwikipedia.org.
Derivatization at Hydroxyl Groups: The numerous hydroxyl groups in this compound provide sites for chemical derivatization (e.g., esterification) nih.govnih.gov. For example, studies have synthesized β-naphthoyl-brevetoxin and its derivatives by reacting brevetoxin-3 (a brevetoxin B derivative, but the principle applies) with carboxylic acids or naphthols nih.gov. These modifications are typically performed on a late-stage intermediate or the natural product itself, leveraging its existing complex structure nih.gov.
Altering Ring Systems or Incorporating Heteroatoms: While more challenging, synthetic efforts can explore modifications to the polycyclic ether backbone, such as introducing different ring sizes or heteroatoms to understand their impact on binding and activity rsc.org.
For instance, β-naphthoyl-brevetoxin, a semisynthetic antagonist, was developed as a lead compound for investigating mechanisms of bronchoconstriction induced by inhaled brevetoxins. A series of its analogues were synthesized to pursue more potent and effective antagonists, typically by esterification of hydroxyl groups or ether formation nih.gov. This demonstrates how total synthesis capabilities facilitate the generation of a library of derivatives for targeted biological investigations.
Structure Activity Relationships Sar of Brevetoxin a and Its Congeners
Identification of Key Structural Features for VGSC Binding and Activation
Brevetoxin (B15176840) A (PbTx-1) features a decacyclic structure composed of 10 fused rings (A–J) arranged in a ladder-like configuration mdpi.com. This complex architecture facilitates its high-affinity binding to voltage-gated sodium channels (VGSCs) at neurotoxin binding site 5 mdpi.comnih.govresearchgate.netresearchgate.net. The interaction with VGSCs leads to a series of specific electrophysiological changes, including a shift of the activation potential to more negative values, an increase in the mean open time of the channel, and an inhibition of channel inactivation mdpi.comnih.govresearchgate.net. This persistent activation of sodium channels results in a continuous influx of sodium ions into cells, thereby disrupting normal neuronal function mdpi.com.
Detailed research using photoaffinity labeling identified that brevetoxins bind to transmembrane segments IS6, IVS5, and IVS6 of the VGSC α subunit. Further alanine-scanning mutagenesis studies revealed that while most single alanine (B10760859) substitutions in these regions did not significantly affect binding, specific amino acid positions within IS6, IVS5, and IVS6 exhibited a 2-3-fold reduction in brevetoxin affinity upon alanine substitution. This suggests that brevetoxin forms multiple distributed interactions within a protein cleft comprising these transmembrane segments.
Comparative Potency of Brevetoxin A vs. Other Brevetoxin Types (e.g., Brevetoxin B)
Brevetoxins are broadly categorized into two main structural types: Type A (e.g., this compound, PbTx-1) and Type B (e.g., Brevetoxin B, PbTx-2), which differ in their polyether backbone structures. This compound (PbTx-1) is characterized by a decacyclic system of 10 fused rings mdpi.com, uniquely featuring a combination of five-, six-, seven-, eight-, and nine-membered rings within the same molecule. In contrast, Brevetoxin B (PbTx-2) possesses an undecacyclic structure with 11 fused ether rings.
Both this compound and Brevetoxin B function as potent activators of VGSCs by binding to site 5 mdpi.comnih.govresearchgate.net. Despite their structural differences, many brevetoxins (PbTx-1 to PbTx-10) induce similar effects on sodium channels, such as shifting the activation potential, inhibiting inactivation, and prolonging the mean open time researchgate.netresearchgate.net. However, subtle differences in potency and binding affinity exist. For instance, Brevetoxin B typically exhibits a slightly reduced binding affinity in rat brain synaptosomes compared to this compound, a difference potentially attributed to steric hindrance caused by its lactone ring mdpi.com.
This compound (PbTx-1) is considered the most active ichthyotoxic analog among the brevetoxins. In vivo comparisons have indicated that while Brevetoxin B can induce similar neurotoxic effects, such as hypothermia in mice, its onset of action may be delayed when compared to this compound mdpi.com. Binding data from rat brain synaptosomes suggest that brevetoxins sharing the same structural backbone tend to have similar binding affinities, whereas brevetoxins with distinct backbones (like type A vs. type B) exhibit differing affinities.
Here is a comparative overview of this compound and Brevetoxin B:
| Feature | This compound (PbTx-1) | Brevetoxin B (PbTx-2) |
| Ring System | Decacyclic (10 fused rings) mdpi.com | Undecacyclic (11 fused rings) |
| Unique Rings | Contains 5, 6, 7, 8, and 9-membered rings | Contains 6, 7, and 8-membered ether rings |
| VGSC Binding Site | Site 5 mdpi.com | Site 5 |
| Binding Affinity (Rat Brain Synaptosomes) | Higher mdpi.com | Slightly Reduced mdpi.com |
| Ichthyotoxicity | Most active analog | Potent neurotoxin |
| In Vivo Onset | Faster mdpi.com | Delayed mdpi.com |
Influence of Polyether Ring System Conformation on Biological Activity
The conformational flexibility, particularly within larger ether rings (such as the E-ring in this compound), is recognized as a key factor in the biological activity of these ladder-shaped polyethers. This flexibility allows for the existence of multiple conformations, even when the compounds are not interacting with biomolecules, and is believed to enable efficient binding to their target, the VGSCs.
Specific conformational changes can directly impact the toxin's binding affinity and toxicity. For instance, the reduction of the H-ring in Brevetoxin B (PbTx-2) causes it to shift to a crown conformation. This subtle but significant change in the molecule's gross shape is thought to be responsible for a loss of binding affinity and a reduction in toxicity. The rigid nature of the terminal four-ring system (e.g., H-I-J-K region) is crucial for the initial binding event, whereas the lactone A-ring's conformation and its ability to act as a hydrogen bond acceptor are vital for modulating channel inactivation. These findings underscore that the specific spatial arrangement and dynamic conformational states of the polyether rings are integral to the brevetoxins' ability to interact with and activate voltage-gated sodium channels.
SAR of Brevetoxin Metabolites and their Biological Activities
Brevetoxins undergo rapid metabolism within organisms, and these metabolites can persist in biological systems for extended periods nih.gov. Studies have identified several brevetoxin analogues in contaminated shellfish that are not found in Karenia brevis cultures, suggesting they are metabolites formed in situ within the shellfish. Potential metabolic transformations include epoxidation at the H-ring double bond, subsequent hydrolysis of the epoxide to form a hydrodiol, cleavage of the A-ring lactone, and the formation of glutathione (B108866) conjugates.
The biological activities of these metabolites can differ significantly from the parent toxins. For example, a brevetoxin attached to a lipid moiety has been shown to exhibit a substantial increase in toxic potency and can evade existing detection methods, posing a heightened health risk. In contrast, a brevetoxin cysteine conjugate was observed to be rapidly eliminated from the bloodstream.
Naturally occurring compounds such as brevenals , which are shorter fused-ring polyethers also produced by Karenia brevis, demonstrate antagonistic properties against brevetoxins. Brevenal (B10860830) (the primary constituent) and brevenol (a reduced alcohol form of brevenal) bind with high affinity in brevetoxin receptor assays and effectively inhibit brevetoxin binding and activity mdpi.com. Importantly, brevenal itself is non-toxic and has been shown to mitigate brevetoxin-induced toxicity mdpi.com. Another identified natural antagonist, Tamulamide B (TamB) , displaces this compound with an affinity comparable to brevenal and also lacks intrinsic toxicity, providing protection against brevetoxin-induced bronchoconstriction mdpi.com.
Semisynthetic derivatives, such as β-naphthoyl-brevetoxin , function as competitive antagonists by displacing this compound from VGSCs. While they bind with similar affinity to the parent toxin, their efficacy can vary; for instance, they can reverse bronchoconstriction in lung models, indicating a potential for tissue-specific antagonistic mechanisms mdpi.com.
Furthermore, research indicates that the immunotoxicity of brevetoxins is not solely dictated by VGSC binding affinity. Brevetoxins possessing aldehyde groups, irrespective of their binding strength to VGSCs, were more likely to cause immunotoxicity, suggesting alternative mechanisms of action beyond sodium channel activation. Modifications to the A-ring can also decouple the various electrophysiological effects of brevetoxins, leading to partial agonist activity. For example, a brevetoxin analog with the A-ring carbonyl removed can still bind, shift activation potential, and inhibit inactivation, but it loses the ability to induce prolonged mean open times. Similarly, reduction of the A-ring diol results in low binding affinity but can still lead to the population of subconductance states.
Metabolism and Biotransformation of Brevetoxin a
Metabolic Pathways in Producer Organisms
The biosynthesis of brevetoxins in Karenia brevis is primarily mediated by polyketide synthase (PKS) enzymes nih.govmusc.eduresearchgate.netnih.gov. Brevetoxins are polyketides, and evidence suggests their synthesis involves these PKS enzymes, specifically type I PKSs musc.eduresearchgate.net. Research indicates that the expression of PKS proteins is regulated post-transcriptionally in K. brevis, with a decrease in PKS protein abundance observed in non-toxic strains compared to toxic ones, providing correlative evidence for their involvement in brevetoxin (B15176840) biosynthesis researchgate.net. Studies using radiolabeled precursors like [U-14C]-acetate have demonstrated the early metabolic activity of brevetoxins during Karenia brevis cell growth nih.gov. This research also suggests that brevetoxin-1 (PbTx-1) and brevetoxin-2 (PbTx-2), which are aldehyde forms, may originate from the oxidation of primary alcohols like brevetoxin-7 (PbTx-7) and brevetoxin-3 (PbTx-3), respectively nih.gov.
Biotransformation in Marine Organisms (e.g., Shellfish, Fish, Marine Mammals)
Brevetoxins are rapidly accumulated and extensively metabolized in various marine organisms, including shellfish, fish, and mammals nih.govifremer.froup.comnih.govneiwpcc.org. The biotransformation processes can lead to a diverse array of brevetoxin metabolites nih.govnih.gov.
Marine organisms employ both Phase I (e.g., oxidation, reduction) and Phase II (e.g., conjugation) biotransformation reactions to metabolize brevetoxins nih.govneiwpcc.orgoup.comjst.go.jpacs.org.
Phase I Reactions: These reactions involve the modification of the brevetoxin structure. Common Phase I transformations include oxidation, reduction, epoxidation, and hydrolysis oup.comjst.go.jpnih.govnih.gov. For example, PbTx-2 can be reduced to PbTx-3 oup.comnih.govoup.comresearchgate.net. Epoxidation at the H-ring double bond and subsequent hydrolysis to form hydrodiols have also been observed oup.comfao.org. Cleavage of the A-ring lactone is another possible pathway oup.comfao.org.
Phase II Reactions: These reactions involve the conjugation of brevetoxins or their Phase I metabolites with endogenous molecules, increasing their water solubility for excretion oup.comnih.govnih.govoup.comfao.org. Key conjugation pathways include the formation of glutathione (B108866) conjugates, which can be further metabolized to cysteine conjugates oup.comoup.comnih.govnih.govoup.comfao.org. Other amino acid conjugates, such as those with taurine, glycine-cysteine, and gamma-glutamyl-cysteine, have been identified nih.govmdpi.comresearchgate.net. Additionally, fatty acid conjugates (e.g., N-palmitoyl-cysteine-brevetoxin) can be formed, which tend to be less polar and persist in tissues jst.go.jpacs.orgnih.govmdpi.comnoaa.govnih.gov.
Biotransformation of brevetoxins leads to the formation of both polar and less polar metabolites.
Polar Metabolites: Amino acid conjugates, such as cysteine-brevetoxin conjugates and their sulfoxides, are prominent polar metabolites oup.comoup.comnih.govnih.govmdpi.com. These compounds are generally more water-soluble and facilitate elimination from the body oup.com. For instance, PbTx-2 is rapidly transformed to a polar metabolite, which is then mostly cleared in the urine oup.com. Cysteine conjugates of PbTx-1 and PbTx-2, along with their sulfoxides, have been found in high abundance in oysters and can persist for up to six months after exposure researchgate.net. Other polar conjugates include glutathione-brevetoxin and glycine-cysteine-brevetoxin nih.gov.
Less Polar Metabolites: Fatty acid conjugates of brevetoxins are examples of less polar metabolites jst.go.jpnih.govmdpi.comnoaa.gov. These conjugates can be highly potent and may escape existing detection methods, posing a risk to health noaa.gov. For example, N-palmitoyl-S-desoxy-BTX-B2 (a lipid-brevetoxin conjugate) persists in tissues and is eliminated slowly acs.orgnih.gov. The presence of these less polar, persistent metabolites highlights the complexity of brevetoxin detoxification and monitoring wikipedia.orgoup.comacs.orgnoaa.gov.
A summary of identified brevetoxin metabolites and their characteristics is presented in the table below:
| Metabolite Type | Examples | Polarity | Persistence/Elimination | Organisms Found In |
| Reduced Brevetoxins | PbTx-3 (from PbTx-2), PbTx-9, 41,43-dihydro-PbTx-2, 41,43-dihydro-BTX-B5 | Variable | PbTx-3 often eliminated in original form from shellfish within weeks; dihydro-BTX-B widely distributed and eliminated via feces/urine wikipedia.orgacs.orgnih.govnih.gov | Shellfish, Fish, Mammals (e.g., Rats, Humans) wikipedia.orgoup.comnih.govnih.govoup.comfao.orgresearchgate.netnih.gov |
| Oxidized Brevetoxins | BTX-B5, 27,28-epoxy PbTx-3, A-ring hydrolysis products | Variable | Variable, some transient nih.govoup.comnih.govoup.comnih.gov | Shellfish, Fish, Mammals (e.g., Rats, Humans) nih.govoup.comnih.govoup.comfao.orgresearchgate.netnih.gov |
| Cysteine Conjugates & Sulfoxides | Cysteine-PbTx (e.g., cysteine-PbTx-1, cysteine-PbTx-2), cysteine-PbTx sulfoxide (B87167) (e.g., cysteine-PbTx-1 sulfoxide, cysteine-PbTx-2 sulfoxide), S-desoxy-BTX-B2 (cysteine-BTX-B), cysteine-BTX-B sulfoxide (BTX-B2) | High | Rapid elimination from blood (in animals) for cysteine conjugates, but persistence up to 6 months in shellfish oup.comacs.orgmdpi.comnoaa.govresearchgate.net | Shellfish (Oysters, Clams), Mammals (e.g., Rats, Humans) oup.comoup.comnih.govnih.govoup.comfao.orgmdpi.comresearchgate.netnoaa.gov |
| Other Amino Acid/Peptide Conjugates | Glutathione-PbTx, glycine-cysteine-PbTx, gamma-glutamyl-cysteine-PbTx, taurine-BTX-B (BTX-B1) | High | Variable, generally more polar for excretion nih.govmdpi.comresearchgate.net | Shellfish (Oysters, Clams), Mammals (e.g., Rats) oup.comnih.govnih.govmdpi.comresearchgate.net |
| Fatty Acid Conjugates | Fatty acid-amino acid-PbTx conjugates (e.g., N-tetradecanoyl-cysteine-BTX-B sulfoxide, N-hexadecanoyl-cysteine-BTX-B sulfoxide, N-palmitoyl-S-desoxy-BTX-B2) | Low | Persist in tissues, eliminated slowly acs.orgnih.govmdpi.comnoaa.govnih.gov | Shellfish (Oysters) acs.orgnih.govmdpi.comnoaa.govnih.gov |
The biotransformation of brevetoxins is species-specific, leading to varied metabolic profiles and rates across different marine organisms wikipedia.orgnih.govneiwpcc.orgjst.go.jpfao.org.
Shellfish: Shellfish, such as oysters (Crassostrea virginica, Crassostrea gigas) and clams (Mercenaria sp.), are known to extensively metabolize brevetoxins jst.go.jpnih.govresearchgate.net. While initial brevetoxins like PbTx-2 are rapidly metabolized, some resulting metabolites, particularly cysteine conjugates, can persist in shellfish tissues for extended periods (e.g., up to 6 months) wikipedia.orgoup.commdpi.comresearchgate.net. The depuration (elimination) potency is species-specific and highly variable even under controlled laboratory conditions fao.org. Some metabolites found in clams may not be present in oysters, illustrating species-specific differences jst.go.jpresearchgate.net.
Fish: Fish are capable of similar biotransformation reactions as observed in shellfish and mammals, including reductions, oxidations, and other Phase I reactions nih.govneiwpcc.org. For example, Gulf toadfish (Opsanus beta) show significant accumulation of brevetoxins in the hepatobiliary system, highlighting its role in detoxification and elimination fao.orgnih.gov. Studies with fish liver microsomes have shown rapid depletion of PbTx-2, resulting in the production of numerous metabolites, but the specific metabolic profiles can vary considerably between fish species nih.govneiwpcc.org.
Marine Mammals: Brevetoxins undergo biotransformation in marine mammals. For instance, in rats, PbTx-2 is rapidly detoxified and excreted in urine primarily as cysteine conjugates oup.comoup.comoup.comnih.gov. However, brevetoxin metabolites are considered "refractory molecules" in intoxicated organisms, meaning they can persist and transfer between biological compartments oup.com. West Indian Manatees can exhibit high liver brevetoxin levels, suggesting prolonged retention . Bottlenose Dolphins accumulate toxins primarily in stomach contents, indicating dietary exposure .
Key enzyme systems are involved in the biotransformation of brevetoxins.
Cytochrome P450 (CYP) Monooxygenases: CYP enzymes are crucial for Phase I metabolism of brevetoxins, mediating oxidation and reduction reactions nih.govmdpi.comoup.comnih.govneiwpcc.orgoup.comnih.govoup.comfao.orgnih.govnih.govpsu.edunih.gov. In fish, brevetoxins have been shown to induce both cytochrome P450 and glutathione S-transferase activities nih.govoup.comfao.orgnih.govpsu.edu. Specific CYP enzymes, such as CYP1A2 and CYP3A1, have been identified as metabolizing PbTx-2 to various products like PbTx-3, PbTx-9, and diol metabolites in rat and human liver microsomes oup.comnih.govoup.comnih.gov. CYP3A4 in human liver microsomes specifically produces oxidized metabolites nih.gov.
Glutathione S-transferase (GST): GST enzymes are important for Phase II biotransformation, facilitating the conjugation of brevetoxins with glutathione oup.comoup.comnih.govfao.orgnih.govpsu.edunih.gov. This conjugation is a crucial detoxification pathway, leading to the formation of more water-soluble glutathione conjugates, which can then be further processed into cysteine conjugates oup.comoup.comnih.govoup.comfao.org. The induction of GST activity in fish upon brevetoxin exposure further underscores its role in xenobiotic metabolism nih.govoup.comfao.orgnih.gov. Non-enzymatic formation of brevetoxin-glutathione conjugates has also been observed in fish and human liver microsomes nih.gov.
Species-Specific Metabolic Profiles and Rates
Biological Activity of Brevetoxin Metabolites
The biological activity of brevetoxin metabolites can vary significantly from that of the parent toxins, and in some cases, metabolites may even be more potent wikipedia.orgnih.govifremer.froup.comacs.orgnoaa.gov.
Altered Potency: While some brevetoxin metabolites, like certain cysteine conjugates, may exhibit reduced biological activity compared to the parent toxins, others can maintain or even increase their toxic potency oup.comacs.orgnoaa.gov. For instance, a brevetoxin lipid conjugate has been shown to greatly increase its toxic potency and evade existing test methods noaa.gov.
Persistence and Refractoriness: Brevetoxin metabolites can be refractory molecules that persist in intoxicated organisms for extended periods and can transfer between biological compartments wikipedia.orgoup.com. This persistence is a significant concern for public health, as consumers of contaminated shellfish and fish may be exposed primarily to these metabolites rather than the original algal toxins ifremer.fr.
Neurotoxicity: Despite metabolic transformations, many brevetoxin metabolites retain their ability to activate voltage-gated sodium channels, which is the primary mechanism of brevetoxin neurotoxicity ifremer.frfao.orgmdpi.com. The neuroblastoma cytotoxicity assay, for example, can overestimate composite toxicity due to increased sensitivity to brevetoxin metabolites compared to other assays fao.org.
Analytical Methodologies for Brevetoxin a Quantification and Profiling
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Synthetic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex natural products like brevetoxins, and is particularly vital for confirming the structures of synthetic or semi-synthetic brevetoxin (B15176840) analogues core.ac.uknih.gov. For highly intricate molecules such as Brevetoxin A, which features a complex polyether ladder structure, NMR provides detailed information on the connectivity of atoms and their spatial arrangement acs.orgmdpi.com.
In the context of synthetic brevetoxin compounds, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental for identifying protons and carbon atoms within the molecule and their chemical environments core.ac.uknih.gov. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing proton-proton correlations and spatial proximities, respectively core.ac.uk. For instance, the spectral data from ¹H and ¹³C NMR, along with COSY and NOESY, are critical in confirming the successful synthesis of fragments and the final assembly of complex structures like this compound core.ac.uknih.gov. High-resolution mass spectrometry (HRMS) often complements NMR data, providing precise molecular weight information that aids in structural assignments and confirms the elemental composition of synthetic products nih.gov. The combination of these techniques ensures the accurate characterization of synthetic brevetoxin analogues, which are often used as reference standards or for mechanistic studies nih.gov.
Receptor Binding Assays (RBAs) for Functional Quantification
Receptor Binding Assays (RBAs) are functional bioassays that quantify brevetoxin activity based on their specific interaction with biological receptors, primarily voltage-gated sodium channels (VGSCs) researchgate.netnih.govoup.comnih.govnih.gov. Brevetoxins bind to site 5 of the α-subunit of VGSCs, causing these channels to open at normal resting potentials, thereby disrupting normal cellular functions nih.govoup.comnoaa.gov. This characteristic binding property forms the basis of RBAs for functional quantification.
RBAs measure the collective toxic potency of brevetoxins and their active metabolites present in a sample by assessing their ability to displace a radiolabeled brevetoxin ligand (e.g., ³H-PbTx-3) from the VGSC binding site oup.comnih.govpsu.eduresearchgate.net. The assay typically involves incubating membrane preparations containing VGSCs (often from rat brain synaptosomes) with the radiolabeled ligand and varying concentrations of either brevetoxin standards or sample extracts oup.compsu.edufao.org. The reduction in bound radioactivity directly correlates with the concentration of brevetoxin-like activity in the sample.
Table 1: Key Characteristics of Receptor Binding Assays (RBAs) for Brevetoxin Quantification
| Feature | Description | Reference |
| Principle | Competitive binding between sample brevetoxins and a radiolabeled ligand (e.g., ³H-PbTx-3) for site 5 on voltage-gated sodium channels (VGSCs). | oup.comnih.govpsu.edu |
| Target Receptor | Voltage-gated sodium channels (VGSCs), specifically site 5 on the α-subunit. | researchgate.netnih.govoup.com |
| Quantification | Measures overall "brevetoxin-like" activity or functional potency, expressed as brevetoxin equivalents (e.g., PbTx-3 equivalents). | psu.eduresearchgate.net |
| Sensitivity | High throughput, capable of detecting brevetoxins at low nanogram levels (e.g., < 1 ng detection limit for microplate assays) fao.org. | fao.org |
| Application | Useful for assessing algal toxicity, purifying brevetoxins, and detecting toxins in seafood and biological samples psu.edufao.org. | psu.edufao.orgresearchgate.net |
| Format | Often performed in a high-throughput microplate format for simultaneous analysis of numerous samples nih.govfao.orgresearchgate.net. | nih.govfao.orgresearchgate.net |
RBAs are considered rapid, sensitive, and specific, providing a measurement of biological potency that complements other analytical methods like immunoassays, which measure immunological potency oup.comfao.org. They are especially valuable for assessing the combined toxicity of a mixture of brevetoxin analogues and metabolites, as they quantify the total activity that affects the target receptor nih.govresearchgate.net. However, the use of radiolabeled compounds necessitates specialized laboratory facilities and adherence to radiation safety protocols nih.gov.
Advances in Sample Preparation and Extraction Methods
Traditionally, extraction methods for brevetoxins from shellfish have involved organic solvents like diethyl ether and acetone, often followed by partitioning steps to separate parent toxins from more polar metabolites nih.govnih.gov. For example, homogenates of shellfish tissue can be extracted with acetone, followed by re-solubilization in methanol (B129727) and defatting with n-hexane, and then cleanup using C18 solid-phase extraction (SPE) columns nemi.govnih.gov.
Recent advancements have focused on more efficient and cleaner extraction techniques. Dispersive solid-phase extraction (d-SPE) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown promise for simultaneous quantitative determination of brevetoxins in shellfish nih.gov. This approach utilizes acetonitrile (B52724) for extraction and alumina-neutral sorbent for cleanup, yielding good recoveries and precision nih.gov. Another technique, the C18 Solid-Phase Extraction Cartridge (SPEC) disc method, has proven excellent for extracting multiple brevetoxin congeners, including hydrolytic forms, from water samples, allowing for simultaneous extraction of multiple samples with minimal solvent use psu.eduresearchgate.net. Optimizations have also explored solvents like methanol, which can be effective for extracting intracellular brevetoxin metabolites from algal cells, sometimes aided by sonication or bead-beating for cell fragmentation mdpi.comnih.govmdpi.com. The choice of extraction solvent and method often depends on the specific matrix and the target brevetoxin analogues or metabolites being analyzed nih.gov.
Challenges in Detection of Diverse Brevetoxin Analogues and Metabolites
The detection of brevetoxin analogues and their metabolites presents several significant challenges due to their inherent chemical diversity, varying potencies, and the complexity of biological matrices nih.govajol.infomdpi.comnih.gov.
Structural Diversity: Karenia brevis produces at least nine brevetoxins, classified into A-type (e.g., PbTx-1, PbTx-7) and B-type (e.g., PbTx-2, PbTx-3, PbTx-9), distinguished by their backbone structures (10 or 11 fused ether rings) nih.govmdpi.comoup.com. Beyond these parent toxins, shellfish and other marine organisms can metabolize brevetoxins into numerous structurally diverse compounds, including amino acid conjugates (e.g., taurine-BTX-B, cysteine-BTX-B sulfoxide) and fatty acid conjugates mdpi.comoup.comnih.govajol.infomdpi.comnih.gov. These metabolites often have altered toxicities compared to their parent compounds, some being less toxic or even non-toxic, while others retain significant biological activity oup.comfao.orgajol.infonih.gov. The sheer number and chemical variety of these compounds make comprehensive detection and quantification challenging nih.govajol.infonih.gov.
Lack of Reference Standards: A major hurdle is the limited availability of commercial analytical standards for many of these brevetoxin analogues and metabolites, especially polar metabolites and cysteine adducts nih.govnih.gov. This scarcity complicates the development and validation of analytical methods for accurate identification and quantification nih.govnih.gov.
Matrix Effects: Biological samples like shellfish tissue are complex matrices containing numerous endogenous compounds that can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry, or non-specific binding in immunoassays nih.govnih.govgoldstandarddiagnostics.us. Effective cleanup procedures are essential but can also contribute to sample loss nih.govnemi.gov.
Low Concentrations: Brevetoxins can exert their effects at very low concentrations, requiring highly sensitive detection methods epa.govemanresearch.org. Detecting trace levels of various analogues, particularly in environmental samples, further complicates the analytical process.
Differential Detection by Methods: Different analytical methods may not recognize all brevetoxin forms equally. For instance, immunoassays (ELISA, RIA) are structure-based and may cross-react with non-toxic derivatives or recognize certain analogues differently than functional assays (RBAs) or chemical methods (LC-MS/MS) oup.compsu.edufao.orggoldstandarddiagnostics.us. LC-MS/MS provides structure-based identification of individual congeners but requires specific reference materials for absolute quantification and can be challenged by the multitude of co-eluting metabolites nih.govpsu.edufao.orgnemi.govnih.gov. This variability can lead to discrepancies in reported toxin concentrations depending on the method used psu.eduajol.info.
Development of Rapid and Sensitive Detection Methods
The need for timely public health decisions and efficient monitoring of harmful algal blooms (HABs) has driven the development of rapid and sensitive methods for brevetoxin detection, moving beyond traditional, time-consuming assays like the mouse bioassay fao.orgepa.govemanresearch.orgnoaa.gov.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS/MS is a widely preferred method due to its high selectivity and sensitivity, offering unambiguous identification and quantification of individual brevetoxin congeners and their metabolites nih.govnih.govnemi.govmdpi.comnih.govresearchgate.net. Advances include reversed-phase LC-ESI-MS for separation and identification, with detection limits in the femtomole to picomole range for major brevetoxins fao.orgnih.gov. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS significantly enhances sensitivity and specificity, enabling detection of trace metabolites nih.govoup.com. Recent improvements in sample preparation, such as d-SPE coupled with LC-MS/MS, have achieved low limits of quantification (e.g., 5 µg/kg) for brevetoxins in shellfish nih.gov. LC-time-of-flight mass spectrometry (LC-ToF-MS) and liquid chromatography triple quadrupole tandem mass spectrometry (LC-QqQ-MS/MS) are also employed for comprehensive profiling of brevetoxin metabolites mdpi.com.
Immunoassays (ELISA and RIA): Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are sensitive, high-throughput methods that detect brevetoxins based on antibody recognition psu.edufao.orgepa.govgoldstandarddiagnostics.us. ELISAs, in particular, have been developed for sensitive detection in various matrices, including seawater, shellfish, and biological fluids, with detection limits down to picomolar levels fao.orgepa.govgoldstandarddiagnostics.us. Competitive ELISAs use specific antibodies that bind competitively to brevetoxins in the sample and an enzyme-conjugated brevetoxin, producing a color signal inversely proportional to toxin concentration goldstandarddiagnostics.us. While rapid and cost-effective for screening, they are structural rather than functional assays and may cross-react with non-toxic derivatives fao.orgnih.gov.
Biosensors and Aptamer-Based Assays: Innovative biosensor technologies offer promise for rapid, on-site detection.
Aptamer Assays: New fluorescence aptamer assays (FAAs) and enzyme-linked aptasorbent assays (ELASAs) are being developed as alternatives to ELISA for brevetoxin testing in shellfish noaa.gov. Aptamers are single-stranded nucleic acid molecules that bind to specific targets with high affinity and specificity, offering advantages like assay cost, reduced time, improved throughput, and ease of replenishment compared to antibodies noaa.gov. Aptasensors, such as biolayer interferometry (BLI) aptasensors, have demonstrated high specificity for individual brevetoxins like PbTx-1 with low limits of detection mdpi.com.
Electrochemical Sensors: Handheld portable devices, such as the GinerSTAT, have been developed for electrochemical detection of brevetoxins (e.g., PbTx-2 and PbTx-3) in seawater samples emanresearch.org. These devices utilize aptamer-modified screen-printed electrodes, providing rapid (under 10 minutes) and accurate results with detection limits in the parts per billion range, making them suitable for field-based monitoring emanresearch.org.
These advancements collectively enhance the ability to monitor brevetoxins effectively, supporting public health and environmental management efforts.
Ecological Impact and Trophic Transfer of Brevetoxins
Bioaccumulation and Biotransformation in Primary Consumers (e.g., Bivalves, Zooplankton, Seagrass Epiphytes)
Primary consumers are at the forefront of brevetoxin (B15176840) accumulation. Bivalve mollusks, such as oysters and mussels, readily bioaccumulate brevetoxins through their normal filter-feeding activities ifremer.fr. While bivalves often show little to no mortality from brevetoxin exposure, they can accumulate high concentrations of the toxins in their tissues, posing a threat to human consumers and marine predators ifremer.fr. Zooplankton can also accumulate brevetoxins by grazing on toxic K. brevis cells noaa.govvliz.be. Additionally, brevetoxins can be ingested by herbivorous fish and manatees that feed on benthic seagrasses and their epiphytes, which become coated with toxins released from lysed K. brevis cells whoi.edumyfwc.comwikipedia.org. Seagrass epiphytic communities, composed of autotrophic and heterotrophic organisms, can contain significant brevetoxin concentrations nih.gov.
Biotransformation of brevetoxins has been observed in several bivalve species. For instance, the green-lipped mussel (Perna canaliculus) can metabolize PbTx-2 (the most prevalent brevetoxin in K. brevis cells) into PbTx-3 and BTX-5, with the rate of transformation depending on the intensity and duration of exposure ifremer.fr. Extensive, species-specific metabolism of brevetoxins to highly persistent cysteine conjugates of variable potency can occur in suspension-feeding bivalves, leading to prolonged toxin retention after a K. brevis bloom whoi.edu.
Accumulation Rates and Depuration Times in Marine Invertebrates
Accumulation rates and depuration times vary significantly among marine invertebrates. Oysters, for example, can accumulate brevetoxins within four hours when exposed to K. brevis cell concentrations of 5,000 cells/ml fao.orgopenrepository.com. Studies have shown that native Florida bivalves, such as oysters (Crassostrea virginica) and clams (Mercenaria mercenaria), accumulate brevetoxins with high survival rates and rapid depuration, typically within 2-8 weeks ifremer.fr. In contrast, the invasive green mussel (Perna viridis) has demonstrated slower depuration rates, retaining high brevetoxin concentrations in their tissues for 4-5 months post-bloom, significantly longer than native species ifremer.fr.
For P. viridis, tissue brevetoxin concentrations rapidly accumulated upon exposure to K. brevis blooms, reaching peak levels of 137,000 ± 40,000 ng g⁻¹ PbTx-3 equivalent in one study ifremer.fr. After transfer to filtered seawater, brevetoxin concentrations in some benthic suspension-feeding invertebrates decreased by approximately 80% researchgate.net.
Table 1: Brevetoxin Accumulation and Depuration in Bivalves
| Species (Common Name) | Accumulation Rate (Time to accumulate) | Peak Accumulation (ng g⁻¹ PbTx-3 equivalent) | Depuration Time | Source |
| Crassostrea virginica (Native Oyster) | < 4 hours (at 5,000 cells/ml) fao.orgopenrepository.com | 33,462 ± 10,391 ifremer.fr | 2-8 weeks ifremer.frfao.org | ifremer.frfao.orgopenrepository.com |
| Mercenaria mercenaria (Native Clam) | - | - | 2-8 weeks ifremer.fr | ifremer.fr |
| Perna viridis (Invasive Green Mussel) | Rapid upon exposure ifremer.fr | 57,653 ± 15,937 to 137,000 ± 40,000 ifremer.fr | 4-5 months ifremer.fr | ifremer.fr |
Persistence of Toxins in Environmental Matrices (e.g., Seagrass, Sediment)
Brevetoxins exhibit considerable persistence in environmental matrices, extending their ecological impact beyond the active bloom period. Brevetoxins can persist in marine sediments and seagrass epiphytes for weeks to months following bloom termination ifremer.frwhoi.edunih.govresearchgate.net. For example, in east Florida coastal waters, brevetoxins were detected in sediments and seagrass epiphytes up to eight months after a K. brevis bloom subsided nih.gov. Sediment brevetoxin concentrations ranged from non-detectable to 89 ng (g dry wt)⁻¹, with typical values below 20 ng (g dry wt)⁻¹ nih.gov. Seagrass epiphyte concentrations were found between 6 and 18 ng (g dry wt epiphytes)⁻¹ nih.govresearchgate.net. The persistence of brevetoxins in seagrass communities, despite a maximum life span of less than six months for seagrass blades, suggests toxin transfer between epibenthic communities as individual blades die nih.gov.
Trophic Transfer to Higher Trophic Levels
Trophic transfer of brevetoxins to higher trophic levels is a well-documented phenomenon, posing significant risks to marine ecosystems and top predators. This transfer occurs through various pathways involving primary consumers and their predators ifremer.frvliz.bewhoi.edunih.gov.
Role of Prey Fish and Invertebrates as Toxin Vectors
Prey fish and invertebrates play a crucial role as vectors for brevetoxin transfer. Bivalve mollusks, despite their low mortality from brevetoxins, can transfer these toxins to their predators, such as whelks, crabs, and fish ifremer.fr. During K. brevis blooms, various finfish species, including planktivorous, piscivorous, and benthic invertebrate feeders, can accumulate detectable levels of brevetoxins in their muscle and viscera, with higher concentrations often found in the viscera whoi.edunih.gov. Experimental studies have shown that omnivorous and planktivorous fish can accumulate high brevetoxin levels in their tissues (up to 2,675 ng g⁻¹ in viscera and 1,540 ng g⁻¹ in muscle) after consuming toxic shellfish or K. brevis cultures, while remaining healthy nih.gov. This accumulation in live fish implicates them as vectors for toxin transfer to higher trophic levels, including marine mammals like dolphins frontiersin.orgnoaa.govnih.govint-res.comresearchgate.net. For instance, a mass mortality event of bottlenose dolphins (Tursiops truncatus) in Florida in 2004 was linked to the consumption of planktivorous menhaden (Brevoortia spp.) containing high levels of brevetoxins, even though no K. brevis bloom was actively detected in the area at the time of the strandings nih.govint-res.comresearchgate.netresearchgate.net.
Table 2: Brevetoxin Accumulation in Prey Fish
| Fish Type | Tissue Type | Peak Brevetoxin Concentration (ng g⁻¹) | Source |
| Omnivorous | Viscera | Up to 2,675 nih.gov | nih.gov |
| Omnivorous | Muscle | Up to 1,540 nih.gov | nih.gov |
| Planktivorous | Viscera | Up to 33,200 (in dolphins' prey) nih.gov | nih.gov |
| Planktivorous | Muscle | Up to 1,500 (in dolphins' prey) nih.gov | nih.gov |
Invertebrates, such as crustaceans and other bottom-dwelling organisms, also contribute to trophic transfer by consuming brevetoxin-laden primary consumers or by directly accumulating toxins from their environment myfwc.comresearchgate.net.
Transfer Pathways in Pelagic and Benthic Food Webs
Brevetoxin transfer occurs through both pelagic and benthic food webs. In the pelagic food web, toxins are transferred from toxic phytoplankton (K. brevis) to zooplankton (e.g., copepods) and then to planktivorous fish noaa.govvliz.bewhoi.edu. Experimental tracing has confirmed this pathway noaa.gov.
The benthic food web represents another critical pathway, particularly during post-bloom periods whoi.edu. Brevetoxins can be ingested by deposit-feeders, which consume settled K. brevis cells or toxins adsorbed to benthic food sources whoi.edu. Herbivorous fish and manatees feeding on seagrasses and their epiphytes, which can retain toxins for over 10 weeks after K. brevis has disappeared from the plankton, constitute a significant benthic transfer route whoi.eduint-res.com. Carnivorous gastropods that prey on deposit-feeders can also accumulate significant toxin concentrations, sometimes exceeding levels considered toxic for human consumption whoi.edu. The persistence of brevetoxins in sediments and seagrasses, even in the absence of active blooms, enables prolonged exposure for benthic organisms and subsequent transfer to higher trophic levels whoi.edunih.govresearchgate.net. This emphasizes the complexity of brevetoxin exposure, which is influenced by varying concentrations of accumulated toxin via different prey species, each with unique feeding habits and rates of toxin accumulation, retention, and metabolism int-res.comresearchgate.net.
Physiological and Cellular Impacts on Marine Organisms
Brevetoxins are neurotoxins that primarily affect marine organisms by binding to voltage-gated sodium channels (VGSCs) in cell membranes, leading to persistent activation of these channels frontiersin.orgrutgers.eduresearchgate.net. This binding causes depolarization and alteration of the cell membrane, which can result in a range of physiological and cellular impacts rutgers.eduresearchgate.net.
In fish, brevetoxins absorbed through gills or ingested cause signs of intoxication including violent twisting and corkscrew swimming, defecation, regurgitation, pectoral fin paralysis, caudal fin curvature, loss of equilibrium, and convulsions myfwc.com. Ultimately, fish death results from gill dysfunction myfwc.com. Fish kills are a hallmark of K. brevis blooms, with mortalities occurring even at lower K. brevis cell concentrations depending on exposure duration myfwc.com. Brevetoxins have also been shown to affect cellular calcium channels and may impact other metabolic enzymes rutgers.edu.
Beyond direct neurotoxicity, evidence suggests that brevetoxin exposure can induce oxidative stress in marine organisms, including manatees and sea turtles noaa.gov. Studies have shown signs of oxidative stress at functional, cellular, and genetic levels in these animals, with the most recent evidence pointing to specific inhibition of the enzyme thioredoxin reductase, which is involved in alleviating oxidative stress noaa.gov. The end result of brevetoxin exposure at the cellular level is often inflammation and cell death rutgers.edu. Brevetoxins have also been linked to negative effects on natural bacterial populations, potentially contributing to decreased bacterial abundance during K. brevis blooms rutgers.edu. In invertebrates, brevetoxins can cause reduced filter feeding and accumulation of toxins in tissues researchgate.net. For example, in bivalve larvae, exposure can lead to impacts on embryogenesis, early development, survival, and decreased larval size researchgate.net.
Effects on Fish (e.g., Gill Function, Neurological Disruption, Immune Function)
Fish are highly susceptible to brevetoxins, and mass fish kills are frequently the most noticeable consequence of K. brevis blooms myfwc.com. The primary mechanism of acute toxicity in fish involves the absorption of brevetoxins across gill membranes tandfonline.comnih.gov. This absorption can lead to gill dysfunction, ultimately causing death due to compromised respiratory function myfwc.com.
Neurological disruption in fish exposed to brevetoxins is evident through various signs of intoxication. These include violent twisting and corkscrew swimming, defecation, regurgitation, pectoral fin paralysis, caudal fin curvature, loss of equilibrium, and convulsions myfwc.com. Brevetoxins activate voltage-gated sodium channels in nerve cells, leading to repetitive firing of nerves and prolonged open states of these channels, which underlies the observed neurological symptoms wikipedia.orgresearchgate.net. Experimental studies have also revealed proteomic alterations in the brain tissue of fish exposed to brevetoxin-1 (PbTx-1), affecting calcium binding proteins researchgate.net.
Regarding immune function, brevetoxin exposure in fish can severely impact the immune system, though specific detailed research findings on fish immune function disruption for Brevetoxin A are not as extensively detailed as for marine mammals. However, general findings for brevetoxins indicate potential immunomodulation researchgate.net.
Table 1: Observed Effects of Brevetoxins on Fish
| Effect Category | Observed Symptoms/Mechanisms | Key References |
| Gill Function | Death often occurs due to cessation of gill function; rapid absorption of dissolved toxins across gill membranes. | tandfonline.commyfwc.comnih.gov |
| Neurological Disruption | Violent twisting, corkscrew swimming, defecation, regurgitation, pectoral fin paralysis, caudal fin curvature, loss of equilibrium, convulsions; activation of voltage-gated sodium channels leading to repetitive nerve firing and prolonged channel opening; proteomic alterations in brain tissue affecting calcium binding proteins. | wikipedia.orgresearchgate.netmyfwc.comresearchgate.net |
| Immune Function | Severe impact on immune function (general brevetoxin effects), though specific detailed findings for fish are less documented than for marine mammals. | researchgate.net |
Sublethal Effects on Invertebrates (e.g., Reduced Filter Feeding, Oxidative Stress)
Marine invertebrates, particularly filter feeders like bivalve mollusks, are significant accumulators of brevetoxins through their normal feeding behavior attogene.comifremer.fr. While often exhibiting little to no mortality themselves, they serve as a critical vector for trophic transfer to higher predators ifremer.fr. Sublethal effects on invertebrates include reduced filter feeding rates, impacting their ability to clear water and obtain nutrition ifremer.frresearchgate.net. Studies have shown decreased clearance rates in bryozoans and tunicates, and altered feeding behavior in copepods researchgate.net.
Brevetoxin exposure can also induce oxidative stress in marine organisms. While direct, specific data on oxidative stress in invertebrates due to this compound are less prominent in the provided search results, general studies on brevetoxins indicate that these toxins can lead to cellular inflammation and cell death through complex reactions, potentially involving oxidative stress mechanisms rutgers.edunoaa.gov. For instance, research on manatees and sea turtles indicates signs of oxidative stress at functional, cellular, and genetic levels following red tide toxin exposure, suggesting a broader applicability of this mechanism across marine fauna noaa.gov.
Table 2: Sublethal Effects of Brevetoxins on Invertebrates
| Effect Category | Observed Symptoms/Mechanisms | Key References |
| Reduced Filter Feeding | Decreased clearance rates in bryozoans and tunicates; altered feeding behavior in copepods; decreased ingestion rates. | researchgate.netint-res.com |
| Oxidative Stress | Brevetoxin exposure can cause cellular inflammation and cell death. While not directly quantified for invertebrates, the toxin's mechanism of action (e.g., impacts on cellular calcium channels and potential metabolic enzymes) and observations in other marine animals suggest oxidative stress involvement. | rutgers.edunoaa.gov |
Impacts on Marine Mammals and Seabirds (cellular mechanisms)
Brevetoxin exposure causes significant morbidity and mortality in marine mammals and seabirds, often through trophic transfer via contaminated prey wikipedia.orgnoaa.govusf.eduresearchgate.net. The toxins bind to voltage-gated sodium channels (VGSCs) in nerve and muscle cells, leading to persistent activation and hyperexcitability wikipedia.orgresearchgate.netusf.edu. This fundamental cellular mechanism disrupts normal neurological processes, resulting in a range of symptoms.
In marine mammals such as manatees and dolphins, neurological signs observed include disorientation, ataxia (loss of coordination), seizures, head bobbing, muscle twitching, and partial to complete paralysis wikipedia.organses.frresearchgate.netmdpi.com. Beyond acute neurotoxicity, brevetoxins have been shown to impact immune function. For example, in bottlenose dolphins, in vitro exposure to brevetoxin (specifically PbTx-3) increased spontaneous T lymphocyte proliferation and modulated both suboptimal and optimal mitogen-induced B and T lymphocyte proliferation vin.com. Neutrophil and monocyte respiratory burst were also significantly increased at higher concentrations vin.com. These immune modulations, which occur at concentrations comparable to those found in naturally exposed dolphins, could increase susceptibility to secondary infections vin.com. Furthermore, exposed manatees have shown impaired immune system function, making them more vulnerable to other diseases due to decreased lymphocyte response and inflammation wikipedia.org. Oxidative stress is another cellular mechanism implicated in brevetoxicosis in marine mammals, with manatees and sea turtles consistently showing signs of oxidative stress at functional, cellular, and genetic levels noaa.gov.
Seabirds are also affected, primarily through the consumption of intoxicated fish usf.eduresearchgate.net. The cellular mechanisms mirror those in other vertebrates, involving the disruption of voltage-gated sodium channels in nerve cells, leading to neurological and systemic failure wikipedia.orgwhoi.edu. Mass mortality events have been observed in seabirds during large K. brevis blooms whoi.eduint-res.com.
Table 3: Cellular Impacts of Brevetoxins on Marine Mammals and Seabirds
| Affected Organism | Cellular Mechanism | Key References |
| Marine Mammals | Neurotoxicity: Brevetoxins bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs), causing channel activation at lower potentials, persistent activation, and inability to reverse the prolonged open state, leading to repetitive nerve firing wikipedia.orgresearchgate.net. This results in neurological symptoms like disorientation, ataxia, seizures, head bobbing, and muscle twitching anses.frresearchgate.netmdpi.com. Immunotoxicity: Can alter human DNA in lymphocytes, impacting immune function wikipedia.org. Increased spontaneous T lymphocyte proliferation; modulated B and T lymphocyte proliferation; increased neutrophil and monocyte respiratory burst vin.com. Decreased lymphocyte response and inflammation in manatees wikipedia.org. Oxidative Stress: Consistent signs of oxidative stress at functional, cellular, and genetic levels; inhibition of thioredoxin reductase noaa.gov. | wikipedia.orgresearchgate.netnoaa.govanses.frresearchgate.netmdpi.comvin.com |
| Seabirds | Similar to marine mammals, brevetoxins disrupt voltage-gated sodium channels in nerve cells, leading to neurological dysfunction and systemic failure wikipedia.orgwhoi.eduusf.edu. | wikipedia.orgwhoi.eduint-res.comusf.edu |
Neuroregenerative Properties at Lower Doses in Specific Models
Despite their potent neurotoxicity at high concentrations, lower doses of brevetoxins have shown intriguing neuroregenerative properties in specific models researchgate.netmdpi.comnih.gov. This paradoxical effect has led to the proposal of brevetoxins as a potential novel treatment for patients recovering from stroke, where the regrowth and repair of neurons are crucial for recovery researchgate.netmdpi.com. Studies indicate that brevetoxins can increase dendritic arborization and synapse density and improve motor recovery mdpi.com. However, concerns exist regarding their potential for neuroinflammation, as environmental exposures suggest inflammatory effects, warranting careful consideration in therapeutic development researchgate.netmdpi.comnih.gov. It's crucial to differentiate between different brevetoxin analogs, as their effects on cells like monocytes can vary significantly, with some analogs being more prone to causing immunotoxicity regardless of their voltage-gated sodium channel binding affinity mdpi.comnih.gov.
Environmental Fate and Persistence of Brevetoxins in Marine Ecosystems
The environmental fate and persistence of brevetoxins in marine ecosystems are critical factors influencing their long-term ecological impact and the duration of risk following K. brevis blooms ifremer.freasychem.org. While Karenia brevis cells typically retain the majority of brevetoxins (around 90%) during a bloom, these toxins are released into the water column when cells senesce or are lysed by physical forces such as wave action whoi.edunoaa.gov.
Once released, brevetoxins are known to absorb readily onto various surfaces, including seagrasses, macroalgae, and detrital materials noaa.gov. Research has demonstrated that brevetoxins can persist in marine sediments and seagrass epiphytes for extended periods, even months after a bloom has dissipated and K. brevis cells are no longer present in the water column ifremer.frresearchgate.netnih.govnih.gov. For example, in a study following a K. brevis bloom in east Florida coastal waters, brevetoxins were detected in sediments at concentrations of 11–15 ng PbTx-3 equivalents per gram dry weight of sediment and in seagrass epiphytes at 6–18 ng per gram dry weight, up to eight months post-bloom termination researchgate.netnih.gov. The highest concentrations in sediments reached 89 ng (g dry wt sediment)⁻¹ near Patrick Air Force Base nih.gov.
The persistence in these environmental sinks allows for continuous trophic transfer to higher trophic levels, including sea turtles, birds, and marine mammals, even long after a bloom has subsided ifremer.frresearchgate.net. For instance, seagrass communities can retain brevetoxins at concentrations of several tens of ng (g dry wt)⁻¹ throughout the year in west Florida coastal waters nih.gov. This highlights that bioaccumulation is not restricted to periods when K. brevis is actively blooming wikipedia.org. While some degradation processes like photodegradation have been identified for certain toxins, brevetoxins are noted for their unusual stability in dry states and their half-lives in solvents, including water, can range from 4-6 months, indicating their prolonged presence in the environment latoxan.comuncg.edu.
Table 4: Brevetoxin Persistence in Marine Environmental Sinks
| Environmental Sink | Observed Persistence Time | Concentration Range (Example: PbTx-3 equivalents) | Key References |
| Marine Sediments | Up to 8 months post-bloom termination | 11–15 ng/g dry wt sediment (up to 89 ng/g) | researchgate.netnih.govnih.gov |
| Seagrass Epiphytes | Up to 8 months post-bloom termination; potentially year-round | 6–18 ng/g dry wt epiphytes (tens of ng/g) | researchgate.netnih.govnih.gov |
| Shellfish Tissues | Days to weeks post-bloom | Data not consistently quantified in snippets | wikipedia.orgifremer.fr |
| Fish Internal Organs | Can bioaccumulate and survive long enough to poison cetaceans | Data not consistently quantified in snippets | wikipedia.org |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting Brevetoxin A in marine samples, and how do researchers ensure reproducibility?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity . Enzyme-linked immunosorbent assays (ELISA) are also used for rapid screening but require cross-validation with LC-MS/MS to confirm results . Reproducibility is ensured by adhering to protocols from primary literature, including calibration with certified reference materials and detailed reporting of extraction solvents (e.g., methanol/water mixtures) and column specifications .
Q. How do researchers design experiments to study this compound's mechanism of action in neuronal sodium channels?
- Methodology : In vitro electrophysiological studies using voltage-clamp techniques on neuroblastoma cells (e.g., Neuro-2a) are common. Researchers apply this compound at varying concentrations (e.g., 1–100 nM) to assess its binding affinity to voltage-gated sodium channels (VGSCs) and measure persistent activation . Controls include toxin-free buffers and co-application of tetrodotoxin (TTT) to isolate VGSC subtypes . Results are contextualized using kinetic models to differentiate pore-blocking vs. gating-modifier effects .
Q. What are the key considerations for selecting in vivo models to assess this compound toxicity?
- Methodology : Rodent models (e.g., mice) are preferred for acute toxicity studies (LD₅₀ calculations), while fish (e.g., zebrafish) are used for ecotoxicological endpoints like gill damage . Researchers must standardize administration routes (intraperitoneal vs. oral) and account for interspecies metabolic differences, such as cytochrome P450 activity, which alters toxin bioactivation . Ethical approval and sample sizes are justified using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can contradictory findings on this compound's EC₅₀ values across studies be systematically resolved?
- Methodology : Apply the PICOT framework to deconstruct variability:
- Population : Compare toxin sources (e.g., Karenia brevis strains from Gulf of Mexico vs. cultured isolates) .
- Intervention/Indicator : Validate purity via nuclear magnetic resonance (NMR) and assess solvent effects (e.g., dimethyl sulfoxide vs. ethanol) on toxin stability .
- Comparison : Re-analyze data using standardized statistical models (e.g., Hill equation vs. log-logistic curves) .
- Outcome/Time : Report time-dependent effects (e.g., 24-h vs. 48-h exposure in cell assays) . Contradictions often arise from unaccounted variables like matrix effects in complex samples .
Q. What strategies optimize this compound extraction from heterogeneous environmental samples (e.g., seawater, shellfish)?
- Methodology : Use a tiered approach:
Pre-treatment : Centrifugation (10,000 × g, 15 min) to remove particulates, followed by solid-phase extraction (C18 cartridges) .
Matrix-Specific Optimization : For lipid-rich shellfish, incorporate a defatting step with hexane; for seawater, adjust pH to 5.0 to enhance toxin retention .
Recovery Validation : Spike samples with deuterated this compound internal standards and calculate extraction efficiencies (≥80% acceptable) .
Q. How do researchers differentiate this compound's synergistic effects with other algal toxins (e.g., saxitoxin) in complex blooms?
- Methodology : Employ factorial experimental designs:
- Dose-Response Matrix : Test this compound and saxitoxin individually and in combination across a concentration gradient (e.g., 0.1–10 µM) .
- Statistical Analysis : Use Bliss Independence or Chou-Talalay models to classify interactions (additive, synergistic, antagonistic) .
- Mechanistic Follow-Up : Conduct patch-clamp experiments to observe co-exposure effects on VGSC inactivation kinetics .
Q. What computational tools are used to model this compound's binding dynamics with sodium channels, and how are force fields validated?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) with homology-modeled VGSCs (e.g., Nav1.5). Parameters include:
- Force Field : CHARMM36 for lipid bilayers and TIP3P water .
- Validation : Compare simulated binding free energies (MM-PBSA) with experimental IC₅₀ values. Discrepancies >1 log unit necessitate re-parameterization .
Guidelines for Addressing Data Gaps and Methodological Challenges
- Contradictory Data : Reconcile discrepancies by meta-analysis using PRISMA guidelines, emphasizing study quality (e.g., QUADAS-2 for analytical validity) .
- Novel Research Questions : Frame hypotheses using FINER criteria, e.g., "How does this compound modulate neuroinflammation in microglia via non-VGSC pathways?" .
- Ethical Compliance : For in vivo work, document IACUC approvals and justify species selection per ARRIVE 2.0 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
